![molecular formula C25H23N3O4S B2777654 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-26-7](/img/structure/B2777654.png)
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure includes:
- Molecular Formula : C24H21N3O4S
- Molecular Weight : 447.51 g/mol
- IUPAC Name : N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazoles exhibit significant antibacterial properties. In particular:
- DNA Gyrase Inhibition : Compounds derived from the thiazole scaffold have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria such as Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range .
- Minimum Inhibitory Concentrations (MIC) : The most promising inhibitors demonstrated MIC values between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and Enterococcus faecium.
Cytotoxicity Against Cancer Cells
Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:
- Colon Carcinoma : Some derivatives exhibited IC50 values as low as 6.2 μM against the HCT-116 colon carcinoma cell line .
- Breast Cancer : Compounds were also tested against the MCF-7 breast cancer cell line with notable cytotoxicity observed .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The tetrahydroisoquinoline moiety interacts with various enzymes and receptors that modulate cellular pathways.
- Inhibition of Bacterial Enzymes : By inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, the compound disrupts bacterial replication processes .
Case Studies and Research Findings
Several studies have been pivotal in elucidating the biological activities of this compound:
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The compound has been studied for its ability to inhibit receptor-interacting protein kinase 1 (RIP1), which plays a critical role in necroptosis and inflammation. Inhibition of RIP1 has been associated with therapeutic benefits in conditions such as psoriasis and rheumatoid arthritis. Recent studies have shown that small-molecule inhibitors like this compound can effectively block tumor necrosis factor (TNF)-dependent cellular responses, highlighting their potential as novel anti-inflammatory agents .
Case Study: RIP1 Inhibition
- Objective : To evaluate the efficacy of the compound in blocking TNF-dependent cellular responses.
- Method : Cellular assays were conducted to assess cytokine production in human ulcerative colitis explants.
- Findings : The compound demonstrated high potency in reducing spontaneous cytokine production, suggesting a promising role in treating inflammatory diseases .
Cancer Treatment
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has also been investigated for its potential in cancer therapy. Its mechanism involves inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to tumor-specific immunosuppression.
Case Study: IDO Inhibition
- Objective : To assess the compound's effectiveness in enhancing anti-cancer treatments.
- Method : The compound was administered alongside conventional anti-cancer agents to evaluate combined efficacy.
- Findings : Results indicated that the compound could enhance the effectiveness of anti-cancer therapies by mitigating immunosuppression associated with tumors .
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Tetrahydroisoquinoline derivatives are known for their diverse biological activities, including neuroprotective effects.
Case Study: Neuropharmacological Activity
- Objective : To explore the neuropharmacological properties of the compound.
- Method : In vivo models were utilized to study the effects on neurotransmitter systems.
- Findings : Preliminary results indicate that the compound may modulate neurotransmitter release and exhibit protective effects against neurodegeneration .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | RIP1 inhibition | Reduces cytokine production in ulcerative colitis |
Cancer Treatment | IDO inhibition | Enhances efficacy of anti-cancer therapies |
Neuropharmacology | Modulation of neurotransmitter systems | Potential neuroprotective effects |
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c29-23(16-8-9-19-20(12-16)32-14-31-19)27-25-26-22-18(6-3-7-21(22)33-25)24(30)28-11-10-15-4-1-2-5-17(15)13-28/h1-2,4-5,8-9,12,18H,3,6-7,10-11,13-14H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCIMHKEHOYSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.